molecular formula C16H28O3 B3876412 (2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid

(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid

Cat. No.: B3876412
M. Wt: 268.39 g/mol
InChI Key: ASWLRRLLSBVSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C16H28O3 It is a derivative of naphthalene and features a hydroxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Hydroxylation: Introduction of the hydroxy group at the appropriate position on the naphthalene ring.

    Acetylation: The hydroxy group is then acetylated to form the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the above synthetic steps are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxy group or convert the acetic acid moiety to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)ethyl ester
  • (1,5,5,8-Tetramethyl-bicyclo[4.2.1]non-9-yl)-acetic acid

Uniqueness

(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its structural features provide distinct advantages in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-(2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c1-14(2)7-5-8-15(3)11(14)6-9-16(4,19)12(15)10-13(17)18/h11-12,19H,5-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWLRRLLSBVSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(C2CC(=O)O)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid
Reactant of Route 2
(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid
Reactant of Route 3
(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid
Reactant of Route 5
(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid
Reactant of Route 6
(2-Hydroxy-2,5,5,8a-tetramethyldecahydronaphthalen-1-yl)acetic acid

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